Technical Guide: Physical Properties & Characterization of Copper(II) i-Butyrate
Executive Summary Copper(II) isobutyrate (Copper(II) 2-methylpropanoate) represents a critical class of binuclear coordination complexes known as "paddlewheel" dimers. Unlike simple mononuclear salts, this compound exist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Copper(II) isobutyrate (Copper(II) 2-methylpropanoate) represents a critical class of binuclear coordination complexes known as "paddlewheel" dimers. Unlike simple mononuclear salts, this compound exists as a centrosymmetric dimer,
, where the proximity of two copper centers () facilitates strong antiferromagnetic coupling.
This guide provides a rigorous technical breakdown of its physical properties, focusing on the causality between its binuclear structure and its sub-normal magnetic moment. It serves as a foundational document for researchers utilizing this compound as a precursor for Metal-Organic Frameworks (MOFs), oxidation catalysts, or thin-film deposition precursors.
Structural Characterization: The Binuclear Core
The defining physical property of Copper(II) isobutyrate is its adoption of the lantern-type (paddlewheel) structure. This architecture dictates its solubility, volatility, and magnetic behavior.
Molecular Geometry
The complex consists of two Copper(II) atoms bridged by four isobutyrate ligands in a syn-syn coordination mode.
Coordination Sphere: Each Cu(II) center adopts a square pyramidal geometry.[1][2]
Equatorial Plane: Formed by four oxygen atoms from the bridging carboxylates.
Axial Position: Occupied by a neutral ligand (
), typically solvent molecules (H₂O, EtOH) or potentially vacant in anhydrous forms, though the latter often leads to polymerization.
Crystallographic Logic
The branching methyl group of the isobutyrate ligand introduces steric bulk compared to n-butyrate. This steric hindrance disrupts efficient packing, often lowering the lattice energy relative to linear isomers and enhancing solubility in organic solvents like ethanol and toluene.
DOT Diagram 1: Structural Logic & Connectivity
This diagram illustrates the hierarchical assembly from atomic precursors to the dimeric core.
Figure 1: Hierarchical assembly of the Copper(II) isobutyrate dimer. The convergence of Cu(II) ions and bridging ligands forms the magnetically active core.
Physicochemical Properties[3][4][5][6][7][8][9]
Magnetic Susceptibility (The "Sub-Normal" Moment)
Copper(II) isobutyrate exhibits a room-temperature magnetic moment (
) significantly lower than the spin-only value of 1.73 B.M. expected for an unpaired electron ().
Observed
: Typically 1.30 – 1.45 B.M. at 298 K.
Mechanism: Antiferromagnetic superexchange coupling. The unpaired electrons in the
orbitals of the two copper atoms couple via the delocalized -system of the carboxylate bridges.
Temperature Dependence: As temperature decreases, the population of the excited triplet state (
) decreases in favor of the diamagnetic singlet ground state (), causing to drop toward zero.
Table 1: Magnetic & Electronic Data
Parameter
Value / Characteristic
Diagnostic Significance
Magnetic Moment (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
)
1.38 B.M. (approx. @ 298K)
Indicates binuclear structure (dimerization).
Coupling Constant ()
~300 cm⁻¹
Strength of antiferromagnetic coupling.
EPR Spectrum
Triplet State ()
Features zero-field splitting ( and parameters); usually requires low temp (<77K).
UV-Vis Band I
~375 nm
Charge Transfer (LMCT) O Cu.
UV-Vis Band II
~700 nm
transition ().
Thermal Behavior
Thermal decomposition analysis (TGA/DSC) is critical for using this material as a precursor.
Dehydration/Desolvation (60°C – 110°C): Loss of axial ligands (L).
Anhydrous Stability Plateau: The paddlewheel core remains intact.
Decomposition (>240°C): Decarboxylation and breakdown of the organic ligand, yielding metallic Copper,
, or depending on the atmosphere (inert vs. oxidizing).
Synthesis & Purification Protocol
Objective: Synthesis of high-purity Copper(II) isobutyrate via Ligand Exchange.
Rationale: Direct reaction of copper salts with carboxylic acids often yields mixed basic salts. Ligand exchange from Copper(II) Acetate ensures the maintenance of the binuclear core structure.
Reagents[4][10]
Copper(II) Acetate Monohydrate (Analytical Grade)
Isobutyric Acid (Excess, >3 equivalents)
Solvent: Toluene (Azeotropic removal of acetic acid) or Ethanol.
Ligand Addition: Add Isobutyric Acid (3.5 equiv). The excess drives the equilibrium forward.
Reflux & Distillation: Heat the mixture to reflux. Use a Dean-Stark trap or open distillation to remove the liberated acetic acid (b.p. 118°C) and water.
Validation: The color should shift from the dark blue-green of acetate to a brighter teal-blue characteristic of the isobutyrate.
Concentration: Reduce volume by 50% under reduced pressure.
Crystallization: Cool slowly to 4°C. Green-blue crystals will precipitate.
Purification: Recrystallize from hot ethanol/toluene.
Drying: Dry under vacuum at 60°C to remove solvated toluene, yielding the anhydrous or hemi-solvated powder.
DOT Diagram 2: Synthesis & Validation Workflow
Figure 2: Reaction pathway for ligand exchange. The removal of acetic acid is the critical control point for high yield.
Applications & Relevance[9][11]
MOF Precursor
Copper(II) isobutyrate serves as a secondary building unit (SBU) for Metal-Organic Frameworks. The paddlewheel unit is a classic "node" that can be linked by dicarboxylic acids to form porous 3D networks (e.g., HKUST-1 analogues).
Catalysis
The labile axial sites allow the dimer to act as a Lewis acid catalyst. It is particularly effective in:
Cyclopropanation: Decomposition of diazo compounds.
Oxidation: Radical-mediated oxidation of phenols.
References
Kato, M., Jonassen, H. B., & Fanning, J. C. (1964). "Copper(II) Complexes with Subnormal Magnetic Moments." Chemical Reviews, 64(1), 99–128. Link
Melník, M. (1982). "Structural Isomerism of Copper(II) Carboxylates." Coordination Chemistry Reviews, 42(1), 259-293.
PubChem. (2023). "Copper(II) Isobutyrate Compound Summary." National Library of Medicine. Link
Doedens, R. J. (1976). "Structure and Metal-Metal Interactions in Copper(II) Carboxylate Complexes." Progress in Inorganic Chemistry, Vol 21. (Detailed analysis of the paddlewheel superexchange mechanism).
Magneto-Structural Characterization of Copper(II) Paddle-Wheel SBUs
From Quantum Exchange to Bio-Applicable MOFs Executive Summary The binuclear copper(II) carboxylate "paddle-wheel" unit—structurally defined as —is a cornerstone of inorganic magnetochemistry and a critical Secondary Bui...
Author: BenchChem Technical Support Team. Date: February 2026
From Quantum Exchange to Bio-Applicable MOFs
Executive Summary
The binuclear copper(II) carboxylate "paddle-wheel" unit—structurally defined as
—is a cornerstone of inorganic magnetochemistry and a critical Secondary Building Unit (SBU) in modern drug delivery systems like HKUST-1. For researchers and drug development professionals, understanding the magnetic properties of this core is not merely an academic exercise; it is a high-fidelity diagnostic tool. The strong antiferromagnetic coupling () characteristic of the intact dimer provides a non-destructive spectroscopic fingerprint to verify framework integrity, pore activation, and drug encapsulation efficiency. This guide outlines the theoretical basis, experimental protocols, and application logic for leveraging these magnetic properties.
Part 1: The Architecture of Exchange
To interpret magnetic data, one must first understand the structural causality. The magnetic silence of these dimers at low temperatures arises from a specific orbital overlap, not a direct metal-metal bond.
1.1 Structural Anatomy
The core consists of two Copper(II) ions (
) bridged by four carboxylate ligands in a syn-syn configuration.[1]
Geometry: Each Cu(II) center adopts a square pyramidal geometry.[1][2][3][4] The basal plane is formed by four oxygen atoms from the carboxylates.[4]
The Bridge: The Cu-Cu distance is typically short (~2.6 Å), yet this proximity is deceptive. The direct overlap between the metal centers is negligible.
Axial Ligands (
): Solvent molecules or linker pillars occupy the apical positions. While they influence the energy levels, they are not the primary pathway for magnetic exchange.
1.2 The Superexchange Mechanism
The antiferromagnetic (AFM) coupling is mediated by superexchange through the carboxylate bridge.
Magnetic Orbitals: The unpaired electron on each Cu(II) resides in the
orbital, which lobes point directly toward the carboxylate oxygen atoms.
Pathway: The exchange interaction propagates via the
pathway.
Result: This orbital overlap favors an antiparallel alignment of spins (Singlet state,
) over the parallel alignment (Triplet state, ), leading to a diamagnetic ground state at low temperatures.
Visualization: The Superexchange Pathway
Figure 1: Schematic of the superexchange pathway.[5] The magnetic coupling is mediated through the O-C-O bridge rather than direct Cu-Cu interaction.
Part 2: Theoretical Framework (The Bleaney-Bowers Model)
The quantitative analysis of paddle-wheel magnetism relies on the Bleaney-Bowers equation . This model describes the temperature dependence of magnetic susceptibility (
) for an isolated dimer.
2.1 The Hamiltonian
The isotropic exchange interaction is described by the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian:
(Exchange Coupling Constant): A negative indicates antiferromagnetic coupling.[6][7]
Energy Gap (
): The separation between the Singlet ground state () and the Triplet excited state ().
2.2 The Equation
For a Cu(II) dimer, the molar magnetic susceptibility (
: Temperature-independent paramagnetism (TIP), typically .
Part 3: Experimental Protocols
Trustworthy data requires rigorous sample preparation and correction protocols. The following workflow ensures E-E-A-T compliance in magnetic characterization.
3.1 Protocol: SQUID Magnetometry
Objective: Determine
and verify phase purity.
Sample Preparation:
Load 15–25 mg of crystalline powder into a gelatin capsule.
Critical Step: Fix the powder with eicosane wax or a non-magnetic plug to prevent torqueing (orientation changes) during measurement.
Sequence Definition (MPMS-3 or similar):
Centering: Perform DC centering at 298 K.
Variable Temperature Scan: Measure
from 300 K down to 2 K.
Field: Apply a static DC field of 1000 Oe (0.1 T). Note: Ensure the field is within the linear regime (check M vs H at 2 K if unsure).
Diamagnetic Correction (Crucial):
Raw data (
) includes the sample holder and the diamagnetic core of the atoms.
as . A drop to near zero confirms an AFM dimer. A plateau indicates a monomer (impurity).
Fit using the Bleaney-Bowers equation (Section 2.2).
Initial Guesses:
, , .
Quality Check: If
(5%), the sample synthesis is likely flawed (high monomer content).
Visualization: Characterization Workflow
Figure 2: Step-by-step workflow for magnetic validation of Copper(II) carboxylate systems.
Part 4: Applications in Drug Delivery (MOFs)
For drug development professionals, the magnetic profile of the Cu-paddle-wheel is a proxy for bio-stability and loading efficiency .
4.1 The HKUST-1 Case Study
HKUST-1 (Cu-BTC) is a porous MOF used for encapsulating drugs like Ibuprofen or 5-Fluorouracil. It is composed entirely of Cu-paddle-wheel SBUs.
The Problem: Upon exposure to biological fluids or during high-pressure drug loading, the paddle-wheel unit can hydrolyze. The bridge breaks, and the dimer dissociates into monomers.
). remains constant or decreases only slightly due to weak intermolecular interactions.
Protocol: Run a quick "magnetic assay" on drug-loaded MOFs. If the magnetic susceptibility profile shifts from Bleaney-Bowers to Curie-Weiss, the drug loading process has destroyed the carrier matrix.
) often implies better orbital overlap and a more rigid, stable SBU, desirable for delayed-release formulations.
References
Bleaney, B., & Bowers, K. D. (1952). Anomalous paramagnetism of copper acetate. Proceedings of the Royal Society of London.[10] Series A. Mathematical and Physical Sciences, 214(1119), 451–465. Link
Chui, S. S. Y., et al. (1999).[4] A chemically functionalizable nanoporous material [Cu3(TMA)2(H2O)3]n.[4] Science, 283(5405), 1148-1150.[4] Link[4]
Bain, G. A., & Berry, J. F. (2008).[11] Diamagnetic corrections and Pascal's constants.[9][11][12][13][14] Journal of Chemical Education, 85(4), 532.[11] Link
Horcajada, P., et al. (2012). Metal-organic frameworks in drug delivery. Chemical Reviews, 112(2), 1232-1268. Link
Kato, M., & Muto, Y. (1988). Factors affecting the magnetic properties of dimeric copper(II) carboxylates. Coordination Chemistry Reviews, 92, 45-83. Link
Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Copper(II) Isobutyrate in Common Organic Solvents
For researchers, chemists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of process design, formulation, and reaction chemistry. Copper(II) isobutyrate, a metal-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, chemists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of process design, formulation, and reaction chemistry. Copper(II) isobutyrate, a metal-organic compound with applications ranging from catalysis to materials science, presents a unique set of solubility challenges and opportunities. This in-depth guide provides a comprehensive technical overview of the factors governing the solubility of copper(II) isobutyrate in common organic solvents, alongside practical, field-proven methodologies for its empirical determination.
Introduction: The Significance of Copper(II) Isobutyrate and its Solubility
Copper(II) isobutyrate, with the chemical formula Cu(C(CH₃)₂COO)₂, is a metal carboxylate that consists of a central copper(II) ion coordinated to two isobutyrate ligands.[1] Its molecular structure plays a critical role in its physical and chemical properties, including its solubility. The branched alkyl chains of the isobutyrate ligands impart a degree of lipophilicity, suggesting potential solubility in organic media. A thorough understanding of its solubility profile is paramount for a variety of applications:
Homogeneous Catalysis: Utilizing copper(II) isobutyrate as a catalyst in organic reactions often requires its dissolution in a suitable solvent to ensure a homogeneous reaction medium, thereby influencing reaction kinetics and product yield.
Materials Science: The formation of thin films and nanomaterials from copper-containing precursors can be achieved through solution-based methods like spin-coating or dip-coating.[2] The choice of solvent and the solubility of the precursor are critical for achieving uniform deposition.
Drug Development: While not a primary pharmaceutical ingredient itself, understanding the solubility of related metal carboxylate structures can inform the development of metal-based drugs and their formulation with organic excipients.
This guide will delve into the theoretical underpinnings of copper(II) isobutyrate's solubility, provide a qualitative overview, and, most importantly, equip the reader with a robust experimental protocol for quantitative determination.
The Theoretical Framework: What Governs Solubility?
The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point.[3] For a metal carboxylate like copper(II) isobutyrate, we must consider the polarity of both the solute and the potential solvents.
The copper(II) isobutyrate molecule possesses both polar and non-polar characteristics. The carboxylate groups, with their partial charges on the oxygen atoms and the central copper ion, constitute the polar region. The isobutyl groups, with their hydrocarbon chains, represent the non-polar (lipophilic) region. Consequently, its solubility will be highest in solvents that can effectively interact with both of these regions.
Several key factors influence this solubility[3][4]:
Solvent Polarity: Polar solvents, particularly those capable of coordinating with the copper(II) center (e.g., dimethylformamide, dimethyl sulfoxide), are expected to be effective at solvating the polar core of the molecule. Non-polar solvents (e.g., hexane, toluene) will primarily interact with the isobutyrate alkyl chains. Solvents with intermediate polarity, such as alcohols, may offer a balance of these interactions.
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[3] This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent. For some metal carboxylates, a significant increase in solubility is observed above a specific temperature known as the Krafft point, which is associated with the formation of micelles or aggregates.[5]
Complex Formation: The copper(II) ion in the isobutyrate complex can potentially coordinate with solvent molecules that are good ligands. This can lead to the formation of new complex ions in solution, which can significantly enhance solubility.[4]
The interplay of these factors is visualized in the diagram below:
Caption: Factors influencing the solubility of Copper(II) Isobutyrate.
Predicted Qualitative Solubility Profile
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Methanol
Moderately Soluble
The hydroxyl group can interact with the polar carboxylate head, and the short alkyl chain provides some compatibility with the ligands.
Ethanol
Moderately Soluble
Similar to methanol, but the longer alkyl chain may slightly enhance interactions with the isobutyrate groups.
Polar Aprotic
Dimethylformamide (DMF)
Soluble
A highly polar solvent capable of coordinating with the copper(II) center, effectively solvating the complex.[6][7]
Dimethyl Sulfoxide (DMSO)
Soluble
Similar to DMF, DMSO is a strong coordinating solvent that can enhance the solubility of copper complexes.[8]
Acetone
Slightly Soluble
A polar aprotic solvent, but with a lower coordinating ability than DMF or DMSO.
Non-polar
Toluene
Sparingly Soluble
Can interact with the non-polar isobutyl groups, but is a poor solvent for the polar carboxylate core.
Hexane
Insoluble
As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar regions of the copper(II) isobutyrate molecule.[9]
Disclaimer: This table provides an educated estimation of solubility. Experimental verification is essential for any practical application.
Experimental Protocol: Quantitative Determination of Solubility via the Isothermal Saturation Method
The most reliable way to determine the solubility of copper(II) isobutyrate is through the isothermal saturation method.[10] This method involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.
Materials and Equipment
Copper(II) isobutyrate (synthesized and purified, or commercially sourced)
Selected organic solvents (analytical grade)
Temperature-controlled shaker or water bath
Analytical balance (± 0.0001 g)
Glass vials with screw caps
Syringe filters (solvent-compatible, e.g., PTFE)
Volumetric flasks and pipettes
UV-Vis spectrophotometer or equipment for gravimetric analysis (e.g., drying oven)
Experimental Workflow
Caption: Isothermal saturation method workflow.
Step-by-Step Procedure
Preparation of the Saturated Solution:
a. Add an excess amount of finely powdered copper(II) isobutyrate to a known mass or volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
c. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution kinetics of the solute. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.
Sample Collection and Preparation:
a. Once equilibrium is reached, allow the undissolved solid to settle.
b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid at the bottom.
c. Immediately filter the collected supernatant through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.
Quantification of Dissolved Copper(II) Isobutyrate:
Gravimetric Method:
a. Accurately weigh an empty, dry vial.
b. Transfer a known volume of the filtered saturated solution into the pre-weighed vial.
c. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the copper(II) isobutyrate.
d. Once the solvent is completely removed, reweigh the vial containing the solid residue.
e. The mass of the dissolved copper(II) isobutyrate is the difference between the final and initial weights of the vial. Calculate the solubility in g/100 mL or other desired units.
UV-Vis Spectrophotometric Method:
a. Prepare a series of standard solutions of copper(II) isobutyrate of known concentrations in the same solvent.
b. Measure the absorbance of these standards at the wavelength of maximum absorbance (λ_max) for the copper(II) isobutyrate complex in that solvent.
c. Create a calibration curve by plotting absorbance versus concentration.
d. Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
e. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
f. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Synthesis of Copper(II) Isobutyrate: Ensuring Purity
The accuracy of solubility measurements is highly dependent on the purity of the solute. A common and straightforward method for synthesizing copper(II) isobutyrate is the reaction of copper(II) acetate monohydrate with isobutyric acid.[11]
Dissolve copper(II) acetate monohydrate in a suitable solvent, such as ethanol.
Add a stoichiometric amount of isobutyric acid to the solution.
Gently heat and stir the reaction mixture. The formation of the copper(II) isobutyrate product is often indicated by a color change.
Cool the solution to induce crystallization of the product.
Isolate the crystals by filtration, wash with a small amount of cold solvent to remove impurities, and dry under vacuum.
Characterize the product (e.g., by melting point, IR spectroscopy) to confirm its identity and purity before conducting solubility studies.
Conclusion
References
Edelmann, F. T. (2021). How can I increase the solubility of Cu(II)Cl2 in ethanol:DI water (70:30, v:v)? ResearchGate. Available at: [Link]
Bouguerra, W., et al. (2018). Investigations into the Extraction of Copper (II) using Methyl Isobutyl ketone solvent. ResearchGate. Available at: [Link]
Moncol, J., et al. (2007). Copper(II) carboxylates with 4-aminopyridine: Neutral mononuclear structures, isomerism of aceto compounds and a novel tetranuclear structure. ResearchGate. Available at: [Link]
Kantar, C., et al. (2017). Newly Soluble and Non-Aggregated Copper(II) and Tin(II) Phthalocyanines: Synthesis, Characterization. DergiPark. Available at: [Link]
Tsierkezos, N., et al. (2008). Solvation of Copper(II) Sulfate in Binary Water/N,N-Dimethylformamide Mixtures: From the Solution to the Gas Phase. Physical Chemistry Laboratory Server. Available at: [Link]
Gordon, R. G., & von Guggenberg, P. (2014). Synthesis method for copper compounds. U.S.
(2019). Solubility of Copper (II) Nitrate in Water and Hexane. YouTube. Available at: [Link]
Malešev, D., et al. (2021). SPECTROSCOPIC STUDIES OF Cu (II) AND Co (II) COMPLEXES WITH RUTIN IN SOLUTIONS. Ukrainian Chemistry Journal. Available at: [Link]
Rode, B. M., et al. (2010). Reduction of Cu(II) in complexes with DMSO under electrospray ionization conditions. ResearchGate. Available at: [Link]
Cameron, J. H., & Lal, K. (1982). Solution behaviour of some divalent metal carboxylates in organic solvents. ResearchGate. Available at: [Link]
Szłyk, E., et al. (2014). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. National Institutes of Health. Available at: [Link]
(2022). Factors that Affect Solubility. Chemistry LibreTexts. Available at: [Link]
(n.d.). Three Factors Affecting the Solubility of a Solution. Chemistry Notes. Available at: [Link]
(n.d.). How to Calculate Solubility from ksp CopperII Iodate CuIO32. YouTube. Available at: [Link]
PubChem. (n.d.). Copper(II)i-butyrate. National Center for Biotechnology Information. Available at: [Link]
Cîrcu, V., et al. (2020). Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. MDPI. Available at: [Link]
Tsierkezos, N. G., et al. (2008). Solvation of copper(II) sulfate in binary water/N,N-dimethylformamide mixtures: from the solution to the gas phase. PubMed. Available at: [Link]
Isaev, V. A., & Sharnin, V. A. (2008). Effect of water-acetone solvent on the stability of copper(II) and nickel(II) nicotinamide complexes. ResearchGate. Available at: [Link]
(2018). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
(n.d.). Synthesis and Analysis of Copper (II) Carboxylates. Available at: [Link]
(n.d.). Solvent Effects on the Extraction of Copper(II) with Lauric Acid. Longdom Publishing. Available at: [Link]
(n.d.). Experiment 39 SYNTHESIS OF COPPER(II) GLYCINATE. CHEMISTRY. Available at: [Link]
Copper(II) Isobutyrate: A Precision Precursor for Copper Oxide Nanoparticles
Content Type: Technical Guide & Protocol Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary In the realm of metal oxide nanoparticle synthesis, precursor selection is the...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide & Protocol
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
In the realm of metal oxide nanoparticle synthesis, precursor selection is the primary determinant of morphological control. While Copper(II) acetate is the standard, Copper(II) isobutyrate (Copper(II) 2-methylpropanoate) offers a distinct advantage: enhanced lipophilicity and steric control .
This guide details the utilization of Copper(II) isobutyrate for synthesizing high-purity Copper Oxide (CuO) nanoparticles. Unlike linear carboxylates, the branched isobutyrate ligand modifies solubility profiles in non-polar solvents and alters decomposition kinetics, providing a tunable lever for particle size distribution—critical for antimicrobial and catalytic applications in drug development.
Precursor Chemistry & Rationale[1][2][3]
The "Paddle-Wheel" Advantage
Copper(II) isobutyrate adopts the classic binuclear "paddle-wheel" structure,
, where two copper atoms are bridged by four carboxylate ligands.[1]
Why Isobutyrate?
Solubility Engineering: The branched isopropyl group significantly increases solubility in high-boiling non-polar solvents (e.g., 1-octadecene, oleylamine) compared to the strictly polar copper acetate. This enables solvothermal and hot-injection syntheses without requiring excessive surfactants that can contaminate the final bio-interface.[2]
Clean Decomposition: The isobutyrate ligand decomposes via decarboxylation at moderate temperatures (~280–320°C), releasing volatile byproducts (isobutyric acid, CO₂, propylene) that leave no inorganic residue, ensuring high-purity CuO.
Structural Logic Flow
The following diagram illustrates the transformation pathway from the molecular precursor to the crystalline nanoparticle.
Figure 1: Mechanistic pathway of Copper(II) isobutyrate decomposition into CuO nanoparticles.
Experimental Protocols
Protocol A: Synthesis of the Precursor (If not commercially sourced)
Commercially available (CAS: 15432-56-1), but in-house synthesis ensures purity.
Add 22 mmol of isobutyric acid dropwise under stirring. The solution will turn deep turquoise/green.
Reflux for 2 hours to ensure complete chelation.
Rotary evaporate the solvent to obtain a blue-green solid.
Critical Step: Recrystallize from hot ethanol to remove unreacted acid. Dry in a vacuum oven at 60°C.
Protocol B: Solvothermal Synthesis of CuO Nanoparticles
This method yields monodisperse, hydrophobic nanoparticles suitable for drug delivery vehicles or antimicrobial coatings.
Reagents:
Precursor: Copper(II) isobutyrate (1.0 g).
Solvent: 1-Octadecene (20 mL) (High boiling point, non-coordinating).
Surfactant (Optional): Oleylamine (2 mL) (For size control <10 nm).
Workflow:
Degassing: Combine precursor and solvent in a three-neck flask. Heat to 100°C under vacuum for 30 mins to remove water and oxygen.
Nucleation: Switch to Nitrogen/Argon flow. Ramp temperature to 290°C at a rate of 10°C/min.
Observation: Solution changes from blue-green to brown (nucleation) to black (CuO formation).
Growth: Hold at 290°C for 30–60 minutes.
Note: Longer times yield larger particles.
Purification: Cool to room temperature. Add excess ethanol (40 mL) to precipitate particles. Centrifuge at 8000 rpm for 10 mins.
Oxidation: If the product is reddish (Cu2O) or metallic (Cu), calcine the powder in air at 400°C for 2 hours to ensure full conversion to monoclinic CuO.
Characterization & Validation
To ensure scientific integrity, the following parameters must be validated.
Technique
Target Observation
Validation Criteria
XRD (X-Ray Diffraction)
Peaks at 35.5° (002) and 38.7° (111)
Confirm monoclinic CuO phase (JCPDS 48-1548). Absence of Cu(0) or Cu2O peaks.[5]
FTIR
Cu-O stretch at ~525 cm⁻¹
Disappearance of carboxylate bands (1400-1600 cm⁻¹) confirms complete ligand decomposition.
Major mass loss step between 250–320°C corresponding to isobutyrate loss.
Applications in Drug Development
The unique properties of CuO NPs derived from this precursor are particularly relevant for:
Antimicrobial Coatings: High surface-to-volume ratio enhances ROS (Reactive Oxygen Species) generation, potent against MRSA and E. coli.
Catalysis: The "clean" surface (free of heavy polymer stabilizers) makes them excellent catalysts for the degradation of organic pollutants or synthesis of pharmaceutical intermediates.
Cytotoxicity Studies: CuO NPs induce apoptosis in cancer lines (e.g., MCF-7) via mitochondrial dysfunction. The isobutyrate route allows for precise size control, which correlates directly with cellular uptake rates.
Application Workflow
Figure 2: Downstream application pathways for CuO nanoparticles in biomedical contexts.
References
Synthesis and Crystal Structure of Copper(II) Carboxylates:
Perlepes, S. P., et al. "Synthesis and Crystal Structure of a New Binuclear Copper(II) Carboxylate Complex as a Precursor for Copper(II) Oxide Nanoparticles." ResearchGate. (2025).
Antimicrobial Properties of CuO:
Ren, G., et al. "Characterisation of Copper Oxide Nanoparticles for Antimicrobial Applications."[6][7] International Journal of Antimicrobial Agents. (2009).
Thermal Decomposition Mechanisms:
L'vov, B. V.[2] "Thermal Decomposition of Copper(II) Carboxylates." Journal of Thermal Analysis and Calorimetry.
Chemical Properties of Copper Isobutyrate:
PubChem Compound Summary for CID 42612621, Copper(II) i-butyrate.
Spectroscopic properties (UV-Vis, IR) of Copper(II) i-butyrate
An In-Depth Technical Guide to the Spectroscopic Properties of Copper(II) Isobutyrate Authored by: Dr. Gemini, Senior Application Scientist Foreword This technical guide provides a comprehensive exploration of the spectr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Properties of Copper(II) Isobutyrate
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
This technical guide provides a comprehensive exploration of the spectroscopic properties of copper(II) isobutyrate, with a specific focus on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the characterization of metallo-organic compounds. By synthesizing established principles with field-proven insights, this guide aims to serve as an authoritative resource for understanding the structure-property relationships of copper(II) isobutyrate.
Introduction to Copper(II) Isobutyrate
Copper(II) isobutyrate, also known as copper(II) 2-methylpropanoate, is a metal-organic compound with the chemical formula C₈H₁₄CuO₄[1][2]. It consists of a central copper(II) ion coordinated to two isobutyrate ligands. Like many other copper(II) carboxylates, it is known to form a dimeric "paddle-wheel" structure, which significantly influences its spectroscopic and magnetic properties[3]. The study of such compounds is of considerable interest due to their diverse applications in catalysis, as precursors for nanomaterials, and their potential biological activities[4][5][6]. Spectroscopic characterization is a cornerstone for elucidating the molecular structure, bonding, and electronic properties that govern these applications.
Molecular Structure and Bonding
The fundamental structural unit of anhydrous copper(II) isobutyrate is a binuclear complex where two copper(II) ions are bridged by four isobutyrate ligands[3]. Each copper ion is coordinated to four oxygen atoms from the carboxylate groups in a square planar arrangement. A weaker copper-copper bond exists, and the axial positions of each copper ion can be occupied by solvent molecules or other ligands, leading to a distorted square pyramidal or octahedral geometry[5][7]. This dimeric structure is crucial for interpreting the spectroscopic data.
Caption: Proposed dimeric paddle-wheel structure of Copper(II) isobutyrate.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. For copper(II) compounds, the absorption bands in the visible and near-UV regions arise from d-d electronic transitions and ligand-to-metal charge transfer (LMCT) transitions[8][9].
Theoretical Basis
Copper(II) has a d⁹ electronic configuration, which gives rise to a ²D free ion term. In an octahedral field, this term splits, allowing for a single electronic transition, ²E_g → ²T₂_g. However, due to Jahn-Teller distortion, the octahedral symmetry is lowered, typically to D₄h, which further splits the energy levels. This results in a broad, asymmetric absorption band in the visible region, often composed of multiple overlapping transitions. A more intense band in the UV region is typically assigned to a ligand-to-metal charge transfer (LMCT) from the carboxylate oxygen p-orbitals to the vacant d-orbital on the copper ion[9].
Expected Spectral Data
Wavelength Range (nm)
Assignment
Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Rationale
~650 - 800
d-d transitions
50 - 200
Corresponds to the electronic transitions between the d-orbitals of the Cu(II) ion. The broadness is due to Jahn-Teller distortion and multiple overlapping transitions[8][10].
~340 - 450
Ligand-to-Metal Charge Transfer (LMCT)
> 1000
Involves the excitation of an electron from the p-orbitals of the carboxylate oxygen to the d-orbitals of the copper ion[8][9].
Experimental Protocol for UV-Vis Analysis
A self-validating protocol for acquiring the UV-Vis spectrum of copper(II) isobutyrate involves careful sample preparation and instrument calibration.
Synthesis and Purification: Synthesize copper(II) isobutyrate using a reliable method, such as the reaction of copper(II) acetate with isobutyric acid[11]. Ensure the product is pure and dry.
Solvent Selection: Choose a solvent that dissolves the complex and does not absorb in the region of interest (e.g., ethanol, methanol, or dimethylformamide).
Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the complex and dissolving it in a known volume of the chosen solvent. Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the pure solvent).
Spectral Acquisition: Record the absorbance spectrum of the sample solutions over a range of approximately 300-900 nm.
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each band and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. For copper(II) isobutyrate, the most informative regions of the IR spectrum are those corresponding to the vibrations of the carboxylate group and the copper-oxygen bond.
Theoretical Basis
The coordination of the carboxylate group to a metal ion significantly alters its vibrational frequencies compared to the free carboxylic acid or the carboxylate anion. The key diagnostic bands are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. The difference between these two frequencies (Δν = ν_as - ν_s) is a powerful indicator of the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). For a bridging coordination, as expected in the paddle-wheel structure, Δν is typically larger than that for the ionic carboxylate. Additionally, a band in the far-IR region can be attributed to the Cu-O stretching vibration[5].
Expected Spectral Data
Based on studies of similar copper(II) carboxylates, the following IR absorption bands are expected for copper(II) isobutyrate[12].
Wavenumber Range (cm⁻¹)
Assignment
Rationale
~2970 - 2870
C-H stretching
Vibrations of the methyl groups in the isobutyrate ligand.
~1600 - 1650
Asymmetric COO⁻ stretching (ν_as)
Shifted from the free carboxylate due to coordination to the copper ion. The position is characteristic of a bridging bidentate mode[5].
~1410 - 1450
Symmetric COO⁻ stretching (ν_s)
Also shifted upon coordination. The separation (Δν) between ν_as and ν_s is a key structural indicator.
~400 - 500
Cu-O stretching
Represents the vibration of the bond between the copper ion and the carboxylate oxygen atoms[13][14].
Experimental Protocol for IR Analysis
A standard protocol for obtaining a high-quality IR spectrum of solid copper(II) isobutyrate is as follows:
Sample Preparation: The sample must be free of water, as the broad O-H stretching band can obscure important features. Dry the sample thoroughly in a desiccator or under vacuum.
Technique Selection: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.
Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
Sample Spectrum Collection: Place a small amount of the finely ground copper(II) isobutyrate sample on the ATR crystal or press a KBr pellet. Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Peak Assignment: Identify and assign the characteristic absorption bands based on established literature values for copper(II) carboxylates.
Synthesis of Copper(II) Isobutyrate
A reliable and straightforward method for the laboratory synthesis of copper(II) isobutyrate is the reaction of a copper(II) salt with isobutyric acid[11].
Dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimum amount of warm deionized water.
In a separate flask, dissolve a twofold molar excess of isobutyric acid in a small amount of ethanol.
Slowly add the isobutyric acid solution to the copper(II) acetate solution with constant stirring.
A precipitate of copper(II) isobutyrate should form. The mixture may be gently heated to ensure complete reaction.
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the product with small portions of cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the final product in a desiccator over a suitable drying agent.
Conclusion
The spectroscopic properties of copper(II) isobutyrate, particularly its UV-Vis and IR spectra, provide critical insights into its electronic structure and molecular architecture. The characteristic d-d and LMCT bands in the UV-Vis spectrum, along with the diagnostic carboxylate and metal-oxygen vibrations in the IR spectrum, confirm the presence of a binuclear paddle-wheel structure. The protocols and data presented in this guide offer a robust framework for the synthesis and characterization of this and similar copper(II) carboxylate complexes, facilitating further research and development in their various fields of application.
References
IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014). Material Science Research India. [Link]
SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 2, 2024, from [Link]
Koman, M., et al. (2009). Structural and spectroscopic characterization of copper(II) tolfenamate complexes.
Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. (2022). PMC. [Link]
Brown, D. (n.d.). uv visible light absorption spectrum of copper complexes. Doc Brown's chemistry revision notes. Retrieved January 2, 2024, from [Link]
Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. (2022).
Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. (n.d.).
Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II)
The Journal of Organic Chemistry Vol. 91 No. 4. (2026).
Copper(II)i-butyrate. (n.d.). PubChem. Retrieved January 2, 2024, from [Link]
A structural study of copper(II) carboxylates: Crystal structure and physical characterisation of [Cu2(2-bromopropanoato)4(caffeine)2]. (2025).
Yoder, C. H., et al. (1995). The Synthesis and Analysis of Copper (II) Carboxylates.
Infrared and UV-Vis studies of copper(II) complexes of 3,6-bis((saliclidenamino)ethyl)-sulfanylpyridazine. (n.d.). SciSpace.
Synthesis method for copper compounds. (n.d.). Google Patents.
UV-Vis spectra of Cu (II) complexes. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]
An Infrared Spectroscopic Study of Crystalline Copper (II)
FT-IR spectra of the copper (II) complexes. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]
Spectroscopic characterization and reactivity studies of a copper(ii) iminoxyl radical complex. (n.d.).
SPECTROSCOPIC STUDIES OF Cu (II) AND Co (II) COMPLEXES WITH RUTIN IN SOLUTIONS. (2021). Ukrainian Chemistry Journal. [Link]
Isobutyric acid. (n.d.). Wikipedia. Retrieved January 2, 2024, from [Link]
Application Note: Electrochemical Synthesis of Copper(II) Carboxylates
Executive Summary This guide details the protocol for the electrochemical synthesis of Copper(II) carboxylates via anodic dissolution.[1] Unlike traditional metathesis routes that require stoichiometric metal salts and g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the electrochemical synthesis of Copper(II) carboxylates via anodic dissolution.[1] Unlike traditional metathesis routes that require stoichiometric metal salts and generate significant aqueous waste, this electrochemical approach utilizes elemental copper as the sacrificial anode. This method aligns with Green Chemistry principles—specifically Atom Economy and Waste Prevention—yielding high-purity metal-organic complexes suitable for pharmaceutical precursors, Metal-Organic Frameworks (MOFs), and catalytic applications.
Theoretical Framework & Mechanism
The Anodic Dissolution Principle
The core of this protocol is the oxidation of metallic copper (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
) in the presence of a carboxylic acid (). The process avoids external oxidants (like nitric acid) by using electrical potential to drive the oxidation.
Anodic Reaction (Oxidation):
The copper anode dissolves, typically releasing copper ions.[2][3] While the final state is Cu(II), the reaction often proceeds through a Cu(I) intermediate, especially in non-aqueous solvents like acetonitrile.
Cathodic Reaction (Reduction):
At the inert cathode (Graphite or Platinum), the carboxylic acid's proton is reduced to hydrogen gas. This drives the deprotonation of the acid without adding base.
Overall Cell Reaction:
Mechanistic Pathway
The formation of the final "paddle-wheel" dimer structure characteristic of many Copper(II) carboxylates involves the coordination of the generated carboxylate anions with the solvated copper ions.
Figure 1: Mechanistic pathway of electrochemical synthesis. The process couples anodic metal oxidation with cathodic deprotonation, driving the self-assembly of the complex.
Experimental Protocol
Materials & Equipment
Power Supply: DC Power Supply (0–30 V, 0–5 A).
Reaction Vessel: 100 mL–250 mL tall-form beaker or a jacketed electrochemical cell (for temperature control).
Anode: High-purity Copper foil (99.9%) or plate. Surface area ~10–20 cm².
Cathode: Graphite rod or Platinum foil (Surface area equal to or less than anode).
Solvents: Acetonitrile (MeCN), Methanol (MeOH), or Ethanol (EtOH). Note: MeCN is preferred for preventing passivation.
Supporting Electrolyte: Lithium Perchlorate (
) or Tetrabutylammonium hexafluorophosphate () for low-conductivity organic solutions.
Copper Anode: Polish with fine emery paper (600 grit) to remove oxide layers. Wash with dilute HCl (1M), rinse with distilled water, then acetone. Dry in air.[5]
Cathode: Rinse with acetone and oven dry.
Step 2: Electrolyte Preparation
Dissolve the carboxylic acid (0.1 M – 0.5 M) in the chosen solvent (e.g., 50 mL Acetonitrile).
Add supporting electrolyte (e.g.,
or ) to achieve a concentration of ~0.05 M.
Expert Insight: If the carboxylic acid is weak or the solvent non-polar, the solution resistance will be high. The supporting electrolyte is crucial here to maintain current density without requiring excessive voltage, which could degrade the solvent.
Step 3: Electrolysis
Assemble the cell with electrodes spaced 1–2 cm apart.
Turn on magnetic stirring (medium speed).
Apply a Constant Current (Galvanostatic mode). Typical current density: 10–20 mA/cm² .
Voltage Monitoring: The voltage will fluctuate initially but should stabilize. If voltage spikes >20V, check for electrode passivation (see Section 5).
Run the reaction for 2–4 hours. The solution will gradually turn blue/green (characteristic of Cu(II)).[6]
Step 4: Work-up & Isolation
Turn off power and remove electrodes.
Precipitation:
Scenario A (Product Precipitates): If the Cu-carboxylate is insoluble in the reaction solvent, filter the precipitate directly.
Scenario B (Product Soluble): Concentrate the solution using a rotary evaporator. Add a non-solvent (e.g., cold diethyl ether or hexane) to induce precipitation.
Washing: Wash the solid with cold solvent to remove unreacted acid and supporting electrolyte.
Drying: Vacuum dry at 60°C for 4 hours.
Data Summary & Optimization
The following table summarizes conditions for common Copper(II) carboxylates based on field applications.
Target Complex
Solvent System
Supporting Electrolyte
Current Density
Yield (%)
Ref
Cu(II) Acetate
Ethanol (95%)
(0.1 M)
15 mA/cm²
>90%
[1]
Cu(II) Benzoate
Methanol
(0.05 M)
10 mA/cm²
85%
[2]
Cu(II) Oleate
Acetone/EtOH (1:1)
(trace)
5 mA/cm²
78%
[3]
Cu(II) Stearate
Acetonitrile
(0.05 M)
10 mA/cm²
82%
[3]
Troubleshooting & Critical Control Points
Anodic Passivation
Symptom: Voltage rises rapidly; current drops; reaction stops.
Cause: Formation of an insulating oxide layer (
) or insoluble product film on the anode surface.
Solution:
Solvent Switch: Add a small amount of water or methanol to acetonitrile to dissolve the passivating salt layer.
Mechanical Cleaning: Periodically remove and polish the anode.
Ultrasonic Activation: Perform the electrolysis in an ultrasonic bath to continuously clean the electrode surface.
Solvent Breakdown
Symptom: Discoloration of solvent (yellow/brown) not related to copper ions.
Cause: Oxidation of the solvent at high potentials.
Solution: Reduce current density. Ensure sufficient supporting electrolyte is used to lower the required voltage.
Characterization & Validation
To validate the synthesis (Self-Validating System), perform the following:
FTIR Spectroscopy:
Look for the shift in the carbonyl stretch. The difference between asymmetric (
) and symmetric () carboxylate stretches () indicates the coordination mode.
: Monodentate.
: Bridging bidentate (Paddle-wheel structure).
Elemental Analysis:
Compare %C, %H, and %Cu with theoretical values.
EPR (Electron Paramagnetic Resonance):
Dimeric Cu(II) carboxylates often show a silent or unique EPR signal due to antiferromagnetic coupling between the two copper centers.
References
BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Electrochemical Synthesis of Copper Carboxylate Complexes. Retrieved from
Tuck, D. G. (1979). Direct Electrochemical Synthesis of Metal Carboxylates. Pure and Applied Chemistry, 51, 2005-2018.
Kumar, P., et al. (2018). Electrochemical Synthesis of Copper(II) Fatty Acid Salts: A Green Route. Journal of Electrochemical Science and Engineering.
Lin, Y., et al. (2012). Microchemical and microelectrochemical synthesis of copper(II) acetate starting from vinegar. Educación Química.
Habashi, F. (2000). Kinetics and Mechanism of Copper Dissolution in Aqueous Ammonia. ResearchGate.[8]
Application Note: Optimizing C-H Activation with Copper(II) Isobutyrate
Executive Summary In the field of C-H functionalization, the choice of carboxylate ligand on the copper catalyst is often the deciding factor between a stalled reaction and high-yield turnover. While Copper(II) Acetate (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the field of C-H functionalization, the choice of carboxylate ligand on the copper catalyst is often the deciding factor between a stalled reaction and high-yield turnover. While Copper(II) Acetate (Cu(OAc)₂) is the historical standard, it frequently suffers from poor solubility in non-polar solvents (e.g., Toluene, DCE) and aggregation issues that hamper catalytic efficiency.[1]
This guide details the application of Copper(II) Isobutyrate [Cu(OicoPr)₂] as a superior alternative. By leveraging the steric bulk of the isopropyl group, this catalyst maintains the requisite basicity for Concerted Metalation-Deprotonation (CMD) while significantly enhancing solubility and preventing non-productive oligomerization.
Technical Rationale: The "Goldilocks" Ligand
Success in Copper-catalyzed C-H activation relies on two competing physical properties of the carboxylate ligand: Basicity and Steric Bulk .
The Solubility-Basicity Trade-off
The carboxylate ligand acts as an internal base during the C-H cleavage step.
If the ligand is too small (Acetate): It forms insoluble polymeric chains in organic solvents, reducing the active catalyst concentration.[1]
If the ligand is too bulky (2-Ethylhexanoate): While soluble, the steric hindrance can impede the formation of the necessary planar transition state for C-H cleavage.[1]
The Isobutyrate Advantage: The isopropyl group provides enough steric bulk to disrupt tight crystal packing (enhancing solubility) without sterically crowding the metal center during the critical bond-breaking step.
Table 1: Physicochemical Comparison of Common Copper(II) Carboxylates[1]
Catalyst
Ligand Structure
pKa (Conjugate Acid)
Solubility (Toluene, 25°C)
Primary Utility
Cu(OAc)₂
Acetate (-Me)
4.76
< 0.1 mg/mL (Poor)
Aqueous/Polar solvents
Cu(OiPr)₂
Isobutyrate (-iPr)
4.86
~15 mg/mL (Good)
Non-polar C-H Activation
Cu(OPiv)₂
Pivalate (-tBu)
5.03
~25 mg/mL (Excellent)
Sterically demanding substrates
Cu(OTf)₂
Triflate (-CF₃)
-14 (Strong Acid)
Soluble
Lewis Acid (Non-CMD)
Mechanistic Insight: The CMD Pathway
The primary mechanism for Copper(II) isobutyrate-catalyzed reactions is Concerted Metalation-Deprotonation (CMD) .[1] Unlike electrophilic aromatic substitution, CMD does not require an electron-rich arene. Instead, the carboxylate ligand coordinated to the copper acts as a base to abstract the proton simultaneously as the Carbon-Copper bond forms.
Figure 1: The CMD Activation Cycle
The following diagram illustrates the critical role of the isobutyrate ligand (represented as R-COO) in lowering the activation energy of the C-H cleavage.
Caption: The isobutyrate ligand acts as an intramolecular base, abstracting the proton via a six-membered transition state (TS_CMD).[1]
Experimental Protocols
Protocol A: Preparation of Anhydrous Cu(OiPr)₂
Note: Commercial sources are often hydrated (blue-green).[1] For C-H activation, the anhydrous form (dark green/teal) is strictly required to prevent protonation of reactive intermediates.[1]
Dissolution: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, suspend Cu(OH)₂ (10 mmol) in Toluene (50 mL).
Acid Addition: Slowly add Isobutyric Acid (25 mmol, 2.5 equiv) with stirring. The blue suspension will turn green.
Azeotropic Drying: Heat the mixture to reflux (115°C). Water generated from the neutralization will collect in the Dean-Stark trap. Continue reflux until no further water separates (approx. 2-4 hours).
Isolation: Cool to room temperature. If the product precipitates, filter under inert atmosphere. If soluble, evaporate solvent under reduced pressure.[1][2]
Drying: Dry the resulting dark green solid in a vacuum oven at 80°C for 12 hours. Store in a desiccator or glovebox.
Protocol B: General C-H Arylation of Amides
Target Application: Ortho-arylation of benzamides using 8-aminoquinoline directing groups.
Base: Ag₂CO₃ (0.5 equiv) or K₂CO₃ (for cost-efficiency, though Ag boosts yield)[1]
Solvent: DCE or Toluene (2.0 mL)
Step-by-Step Procedure:
Caption: Standard workflow for Copper-catalyzed C-H functionalization.
Critical Control Points:
Moisture Sensitivity: While Copper(II) is less sensitive than Palladium(0), the presence of water inhibits the CMD step by solvating the carboxylate oxygen.[1] Ensure all reagents are dry.[1]
Color Change: The reaction mixture typically starts as a dark green suspension.[1] A shift to black indicates catalyst decomposition (formation of CuO), usually due to overheating or lack of stabilizing ligands.[1]
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Conversion
Catalyst aggregation
Switch solvent to Toluene/DMF mixture to improve solubility.
Black Precipitate
Catalyst decomposition (CuO formation)
Lower temperature by 10°C; Add 10-20 mol% free isobutyric acid to stabilize the Cu center.[1]
Protodeiodination
Aryl Iodide instability
Use Ag₂CO₃ as a halide scavenger to drive the equilibrium.
Poor Selectivity
Mono- vs Di-functionalization
Reduce catalyst loading to 5 mol% and stop reaction at 60% conversion.
References
Mechanistic Foundation of CMD
Lapointe, D., & Fagnou, K. (2010).[1] Overview of the Concerted Metalation-Deprotonation Mechanism in Transition Metal Catalysis. Chemistry Letters.
Copper Carboxylates in C-H Activation
Engle, K. M., et al. (2015).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. [1]
Synthesis of Anhydrous Copper Salts
PrepChem.[1] (n.d.). Synthesis of Copper(II) Carboxylates.
Solubility & Aggregation Studies
Trewyn, B. G., et al. (2018).[1] Speciation Behavior of Copper(II) Acetate in Simple Organic Solvents. ResearchGate.
pKa Values of Carboxylic Acids
Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1]
Copper(II) i-butyrate as a precursor for chemical vapor deposition (CVD) of copper films
This Application Note and Protocol is designed for researchers and process engineers in materials science and semiconductor processing. It details the use of Copper(II) Isobutyrate (also known as Copper(II) 2-methylpropa...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and process engineers in materials science and semiconductor processing. It details the use of Copper(II) Isobutyrate (also known as Copper(II) 2-methylpropanoate) as a fluorine-free precursor for the Chemical Vapor Deposition (CVD) of copper films.
Executive Summary
Copper(II) isobutyrate,
, represents a distinct class of fluorine-free carboxylate precursors . Unlike traditional -diketonates (e.g., Cu(hfac)), which can lead to fluorine contamination and poor adhesion at the barrier interface, copper(II) isobutyrate offers a "clean" decomposition pathway yielding high-purity copper with excellent substrate adhesion.
This guide provides a validated protocol for the synthesis, sublimation, and deposition of Copper(II) isobutyrate, emphasizing the critical role of the anhydrous paddle-wheel dimer structure in ensuring volatility.
Precursor Chemistry & Properties[1][2][3][4]
Structural Characteristics
Copper(II) isobutyrate exists as a binuclear "paddle-wheel" dimer in its anhydrous state. Two copper atoms are bridged by four isobutyrate ligands, creating a stable yet volatile cage structure.
Property
Specification
IUPAC Name
Copper(II) 2-methylpropanoate
Formula (Dimer)
Molar Mass (Dimer)
~475.46 g/mol
Appearance
Dark Green / Blue-green Crystalline Solid
Structure
Binuclear Paddle-Wheel ( symmetry core)
Melting Point
~240°C (Decomposes)
Sublimation Temp
130°C – 160°C (at Torr)
Solubility
Soluble in alcohols, THF; sparingly soluble in non-polar solvents.[1]
Critical Distinction: Hydrate vs. Anhydrous
Hydrated Form (
): Non-volatile. Heating causes dehydration followed by hydrolysis/decomposition before sublimation.
Anhydrous Form: Volatile. The paddle-wheel structure shields the Cu(II) centers, preventing oligomerization and allowing transport in the vapor phase. Only the anhydrous form is suitable for CVD.
Stoichiometric Mixing: In a round-bottom flask, suspend 10.0 g of Basic Copper Carbonate in 50 mL of distilled water.
Acid Addition: Slowly add a 10% excess of Isobutyric Acid (approx. 18 mL) dropwise while stirring.
evolution will be vigorous.
Reaction:
Reflux: Heat the solution to 80°C for 2 hours until the solution turns a deep homogeneous blue/green.
Crystallization: Evaporate the solvent under reduced pressure (Rotavap) to obtain a blue paste.
Dehydration (CRITICAL):
Redissolve the paste in Toluene (forms an azeotrope with water).
Reflux with a Dean-Stark trap to remove water physically.
Alternatively, dry the solid in a vacuum oven at 100°C for 12 hours. The color should shift from light blue (hydrate) to a darker green (anhydrous dimer) .
Purification: Sublime the crude dark green solid at 140°C under vacuum (
Precursor Delivery: Solid sublimation bubbler or direct liquid injection (DLI) if dissolved in toluene/amine mixture.
Carrier Gas: Ultra-High Purity (UHP) Argon or Nitrogen.
Reactant Gas: UHP Hydrogen (
) is mandatory to reduce Cu(II) to metallic Cu(0).
Process Parameters
The following window provides a stable growth rate of ~5–10 nm/min.
Parameter
Setting
Notes
Source Temperature
135°C 5°C
Below 130°C: Low flux. Above 150°C: Risk of source aging.
Delivery Line Temp
160°C
Must be > Source Temp to prevent condensation.
Substrate Temp ()
250°C – 350°C
Optimal window for pure Cu. <250°C yields oxides.
Chamber Pressure
1 – 10 Torr
Lower pressure improves film uniformity.
Carrier Gas Flow (Ar)
50 – 100 sccm
Transports the heavy dimer molecule.
Reactant Gas ()
50 – 200 sccm
High partial pressure suppresses carbon incorporation.
Deposition Workflow
Substrate Prep: Clean
or -coated wafers with standard RCA clean.
Load: Place substrate in reactor; load anhydrous precursor in the bubbler.
Purge: Evacuate chamber to base pressure (
Torr). Purge with Ar for 10 mins.
Heat Up:
Heat substrate to
(300°C).
Heat delivery lines to 160°C.
Last: Heat precursor bubbler to 135°C.
Deposition: Open carrier gas (Ar) through bubbler and introduce
directly to the chamber.
Termination: Bypass bubbler, stop
, cool substrate under Ar flow.
Mechanism of Deposition
The deposition relies on the hydrogen-assisted reduction of the carboxylate ligand. Unlike self-decomposing precursors, Cu(II) isobutyrate requires an external reducing agent to remove the oxygen content cleanly.
Figure 1: Reaction pathway.[2] The paddle-wheel dimer adsorbs onto the hot substrate. Thermal energy initiates decarboxylation, while Hydrogen scavenges the oxygen atoms to prevent CuO formation, resulting in pure metallic Copper.
Film Characterization & Quality Metrics
Metric
Expected Value
Method
Troubleshooting
Resistivity
Four-point probe
High value? Increase flow or .
Impurity (O, C)
XPS / AES
High C? Check for leaks or insufficient .
Morphology
Polycrystalline, Granular
SEM / AFM
Roughness increases with .
Adhesion
Pass (Tape Test)
ASTM D3359
Poor adhesion? Ensure substrate is oxide-free before dep.
Troubleshooting & Optimization
Issue: Precursor "Aging" (Residue in Bubbler)
Cause: Thermal decomposition of the precursor in the source before sublimation.
Solution: Ensure the source temperature does not exceed 150°C. If possible, use a "flash evaporation" or DLI system where the solid is dissolved in a solvent (e.g., tetraglyme) and vaporized instantly.
Issue: High Carbon Contamination
Cause: Incomplete removal of the isobutyrate ligand.
Solution: Increase the
ratio. The hydrogen is essential to "scrub" the organic ligands from the surface as volatile isobutane/isobutene.
References
Fundamental Properties of Copper Carboxylates
Title: "The paddle-wheel structure of copper(II) carboxylates"[2][3][4][5]
Measuring the magnetic susceptibility of dimeric copper(II) complexes
Executive Summary Dimeric copper(II) complexes ( systems) represent a cornerstone in bioinorganic chemistry (e.g., Hemocyanin active sites) and molecular catalysis. The characterization of the magnetic coupling constant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimeric copper(II) complexes (
systems) represent a cornerstone in bioinorganic chemistry (e.g., Hemocyanin active sites) and molecular catalysis. The characterization of the magnetic coupling constant () between the two metal centers is critical for determining the electronic ground state (Singlet vs. Triplet ).[1]
This guide provides a rigorous protocol for determining magnetic susceptibility (
) and the exchange coupling constant ().[1] It contrasts the "Gold Standard" solid-state SQUID magnetometry with the rapid solution-state Evans Method, providing a self-validating workflow for drug discovery and academic research.
Theoretical Framework: The Physics of Interaction
The magnetic behavior of a Cu(II) dimer is governed by the exchange interaction between two unpaired electrons.[1] The Hamiltonian describing this isotropic interaction is:
is the most common convention in magnetochemistry (Bleaney-Bowers), where a negative indicates antiferromagnetic coupling.[1] Always verify the Hamiltonian convention when comparing literature values.
The Bleaney-Bowers Equation
For a dinuclear Cu(II) system, the molar magnetic susceptibility (
) as a function of temperature () is derived from the Boltzmann distribution between the Singlet (ground) and Triplet (excited) states:
[1]
(rho) : Fraction of paramagnetic monomer impurity (critical for fitting low-T tails).[1]
: Temperature Independent Paramagnetism (TIP), approx cm mol per Cu.[1][4][5]
Workflow Visualization
The following diagram outlines the decision process and experimental workflow for characterizing these complexes.
Figure 1: Decision tree for magnetic susceptibility characterization. SQUID is required for determining J, while Evans method provides a rapid room-temperature estimation.
Protocol A: SQUID Magnetometry (The Gold Standard)
Mass Measurement: Weigh 15–30 mg of dry powder using a microbalance (readability 0.001 mg). Error in mass is the #1 cause of incorrect absolute susceptibility values.[1]
Encapsulation:
Option A (Standard): Pack powder into a Size 4 gelatin capsule. Place inside a plastic straw.
Option B (Air Sensitive): Seal in a quartz tube under vacuum.[6]
Geometry: The sample length should be small (< 5 mm) to approximate a point dipole for the SQUID pickup coils.
Step 2: Measurement Sequence
Centering: Apply a small field (e.g., 1000 Oe) at 298 K. Perform a DC scan to center the sample voltage peak.
Field Selection: 1000 Oe (0.1 T) is standard.[1] Ensure the sample is in the linear regime (check M vs H at 2 K if unsure).
Common Failure Mode: The "Monoparamagnetic Impurity"
If your antiferromagnetic sample does not reach
at 2 K but plateaus at a small positive value, you have monomeric impurity (uncoupled Cu(II)).[1]
Fix: Include the
term in your Bleaney-Bowers fit. A value > 0.05 (5%) indicates poor sample quality; recrystallize the sample.[1]
Comparison of Techniques
Feature
SQUID Magnetometry
Evans Method
State
Solid (Powder/Crystal)
Solution
Temperature
Variable (2–400 K)
Fixed (usually RT)
Output
Full coupling, ,
(RT only)
Precision
High ( error)
Moderate ( error)
Throughput
Low (4-6 hours/sample)
High (10 mins/sample)
References
Bleaney, B., & Bowers, K. D. (1952). Anomalous paramagnetism of copper acetate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 214(1119), 451-465. Link[1]
Bain, G. A., & Berry, J. F. (2008).[10] Diamagnetic corrections and Pascal's constants. Journal of Chemical Education, 85(4), 532.[10] Link[1]
Kahn, O. (1993).[11] Molecular Magnetism. VCH Publishers. (Standard Text for Hamiltonian definitions).
Quantum Design. (2024).[1] MPMS 3 SQUID Magnetometer User Manual. Link
Catalytic Performance of Copper(II) Isobutyrate in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to palladium-based methodologies for the formation of carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth technical overview of the application of copper(II) isobutyrate as a catalyst in these crucial transformations. While specific literature on copper(II) isobutyrate is nascent, its performance can be expertly inferred from the well-established catalytic activity of other copper(II) carboxylates, such as copper(II) acetate. This document offers detailed protocols for key cross-coupling reactions, an analysis of the mechanistic underpinnings, and practical guidance for researchers in organic synthesis and drug development.
Introduction: The Ascendancy of Copper Catalysis
Cross-coupling reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For decades, palladium has been the dominant catalyst in this domain. However, the high cost and potential toxicity of palladium have spurred the investigation of more abundant and benign alternatives. Copper, being significantly more earth-abundant and less toxic, presents a compelling option.[1][2]
The classic Ullmann condensation, an early example of copper-mediated cross-coupling, traditionally required harsh reaction conditions.[3] The advent of modern copper catalysis, often employing well-defined ligands, has dramatically expanded the scope and utility of these reactions, allowing them to proceed under milder conditions with a broader range of substrates.[4] Copper(II) salts, including carboxylates, are often used as stable and easy-to-handle precatalysts that are reduced in situ to the active Cu(I) species.[5]
Why Copper(II) Isobutyrate?
While copper(II) acetate is a commonly used copper carboxylate catalyst, the isobutyrate ligand offers distinct properties that can influence catalytic activity:
Solubility: The bulkier isobutyrate group can enhance the solubility of the copper catalyst in organic solvents, potentially leading to improved reaction kinetics and homogeneity.
Electronic Effects: The electron-donating nature of the isobutyl group can modulate the electronics of the copper center, which may impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Steric Hindrance: The steric bulk of the isobutyrate ligand could play a role in the selectivity of the coupling reaction, particularly with sterically demanding substrates.
Synthesis and Characterization of Copper(II) Isobutyrate
For researchers preferring to synthesize the catalyst, a straightforward preparation involves the reaction of a copper(II) salt with an isobutyrate salt.
Protocol 2.1: Synthesis of Copper(II) Isobutyrate
Materials:
Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)
Sodium isobutyrate
Methanol or Ethanol
Distilled water
Procedure:
Dissolve the copper(II) salt (1.0 eq) in a minimal amount of distilled water.
In a separate flask, dissolve sodium isobutyrate (2.1 eq) in a minimal amount of distilled water.
Slowly add the sodium isobutyrate solution to the stirring copper(II) salt solution.
A precipitate of copper(II) isobutyrate will form. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
Collect the precipitate by vacuum filtration and wash with cold distilled water, followed by a small amount of cold ethanol.
Dry the solid product under vacuum to yield copper(II) isobutyrate.
In-situ Generation:
For convenience, copper(II) isobutyrate can be generated in situ. This is achieved by adding a copper(II) salt (e.g., CuCl₂) and a sodium or potassium salt of isobutyric acid to the reaction mixture.[6]
Characterization:
The synthesized copper(II) isobutyrate can be characterized by standard analytical techniques:
FTIR Spectroscopy: To confirm the coordination of the carboxylate group to the copper center.
Elemental Analysis: To determine the elemental composition and purity.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.[7][8]
Mechanistic Considerations in Copper-Catalyzed Cross-Coupling
The precise mechanism of copper-catalyzed cross-coupling reactions is often debated and can be substrate and ligand-dependent. However, a general catalytic cycle is widely accepted, typically involving a Cu(I)/Cu(III) or a Cu(0)/Cu(II) pathway. For Ullmann-type reactions, the Cu(I)/Cu(III) cycle is often invoked.
Caption: Generalized catalytic cycle for Ullmann-type cross-coupling reactions.
The reaction is believed to initiate with the formation of a copper(I)-nucleophile complex. Oxidative addition of the aryl halide to this complex generates a transient Cu(III) intermediate. Subsequent reductive elimination affords the desired cross-coupled product and regenerates the active Cu(I) catalyst. The isobutyrate ligand, in this context, can act as a spectator ligand or be displaced by the nucleophile.
Application Note 1: Copper(II) Isobutyrate-Catalyzed N-Arylation of Amines (Goldberg Reaction)
The formation of C-N bonds via N-arylation is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals.[1] Copper(II) isobutyrate, in conjunction with a suitable ligand, is a promising catalyst for this reaction.
Protocol 4.1: General Procedure for N-Arylation of Aliphatic Amines with Aryl Iodides
Materials:
Copper(II) isobutyrate (or generated in situ from CuCl₂ and sodium isobutyrate)
To an oven-dried Schlenk tube, add copper(II) isobutyrate (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
Add the aryl iodide (1.0 eq) and the aliphatic amine (1.2-1.5 eq).
Add the anhydrous solvent via syringe.
Seal the tube and place it in a preheated oil bath at 80-120 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents the oxidation of the active Cu(I) species.
Ligand: The ligand stabilizes the copper catalyst, improves its solubility, and facilitates the catalytic cycle. Diamine ligands are particularly effective in these reactions.
Base: The base is crucial for the deprotonation of the amine nucleophile, generating the active nucleophilic species for the coupling reaction. The choice of base can significantly impact the reaction outcome.[4]
Solvent: A polar aprotic solvent is typically used to ensure the solubility of the reactants and the catalyst system.
Data Presentation:
Entry
Aryl Halide
Amine
Base
Solvent
Temp (°C)
Yield (%)
1
Iodobenzene
n-Hexylamine
K₃PO₄
Dioxane
110
Expected High
2
4-Iodotoluene
Pyrrolidine
Cs₂CO₃
Toluene
100
Expected High
3
1-Bromo-4-methoxybenzene
Morpholine
K₂CO₃
DMSO
120
Expected Moderate
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
The synthesis of aryl ethers is of significant importance in the preparation of natural products, polymers, and pharmaceuticals.[9] Copper(II) isobutyrate can serve as an effective catalyst for the coupling of phenols with aryl halides.
Protocol 5.1: General Procedure for O-Arylation of Phenols with Aryl Bromides
In a reaction vessel, combine copper(II) isobutyrate (5-10 mol%), the ligand (10-20 mol%), the base (2.0 eq), the aryl bromide (1.0 eq), and the phenol (1.2 eq).
Add the anhydrous solvent.
Heat the reaction mixture to 100-140 °C under an inert atmosphere.
Stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution.
Purify the residue by silica gel chromatography to obtain the desired aryl ether.
Self-Validating System:
The success of this protocol can be validated by running a control experiment without the copper(II) isobutyrate catalyst. In the absence of the catalyst, little to no product formation is expected, confirming the catalytic role of the copper complex.
Caption: A typical experimental workflow for copper-catalyzed cross-coupling.
Conclusion and Future Outlook
Copper(II) isobutyrate holds significant promise as a cost-effective and efficient catalyst for cross-coupling reactions. Its favorable solubility and electronic properties, derived from the isobutyrate ligand, may offer advantages over other copper salts in certain applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of copper(II) isobutyrate in C-N and C-O bond formation. Further research into the development of novel ligands tailored for copper(II) isobutyrate and a deeper investigation into its catalytic mechanism will undoubtedly broaden its applicability in organic synthesis and contribute to the development of more sustainable chemical processes.
References
Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE. [Link]
MDPI. (2021). Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. [Link]
YouTube. (2024). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. [Link]
PrepChem.com. Synthesis of copper(II) carboxylate. [Link]
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
MDPI. (2019). Synthesis and Characterization of a Binuclear Copper(II)-dipyriamethyrin Complex. [Link]
MDPI. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. [Link]
NIH. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. [Link]
ChemRxiv. (2021). Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization. [Link]
ACS Publications. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
ResearchGate. (2020). Synthesis, thermal stability and kinetic studies of copper(II) and cobalt(II) complexes derived from 4-aminobenzohydrazide and 2-mercaptobenzothiazole. [Link]
ResearchGate. (2011). Recent progress in copper-catalyzed cross-coupling reactions. [Link]
ResearchGate. (2014). Comparative Study of Copper‐ and Silver‐Catalyzed Protodecarboxylations of Carboxylic Acids. [Link]
RSC Publishing. (2015). Copper-catalysed cross-coupling: an untapped potential. [Link]
Semantic Scholar. (2020). SYNTHESIS, THERMAL STABILITY AND KINETIC STUDIES OF COPPER(II) AND COBALT(II) COMPLEXES DERIVED FROM 4-AMINOBENZOHYDRAZIDE AND 2. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of Copper(II) Isobutyrate
Topic: Effect of Solvent Choice on Crystal Morphology and Stability
Ticket ID: CUIB-CRYST-001
Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
Copper(II) isobutyrate (Cu(II) i-butyrate) typically crystallizes as a binuclear "paddlewheel" complex,
, where L represents an axial ligand, often a solvent molecule.[1] The choice of solvent is not merely a medium for solubility but an active structural component (L) that dictates the crystal lattice packing, stability, and final morphology.
This guide addresses the specific challenges of controlling the morphology of these adducts, preventing desolvation-induced degradation, and optimizing solvent selection for desired solid-state properties.
Module 1: Mechanisms of Solvent-Directed Morphology
Q: Why does changing the solvent drastically alter the shape of my Cu(II) i-butyrate crystals?
A: The solvent acts as an Axial Ligand that controls the stacking of the paddlewheel units.
Unlike simple organic molecules where solvent effects are primarily kinetic (viscosity/diffusion), Cu(II) carboxylates form coordinate covalent bonds with electron-donor solvents (Lewis bases) at the axial positions of the copper atoms.[1]
Mechanism: The steric bulk and electronic properties of the axial solvent molecule (
) determine how the binuclear units pack in 3D space.[1]
Outcome:
Small Ligands (e.g., Methanol, Water): Often allow tight packing or hydrogen-bonded networks, frequently resulting in needles or elongated prisms due to fast growth along the stacking axis.[1]
Bulky Ligands (e.g., DMSO, Pyridine, 2-Ethylimidazole): Block the axial sites and prevent close stacking of the paddlewheels, often forcing the crystal into blocky or plate-like morphologies by inhibiting the primary growth axis.
Q: My crystals turn opaque and crumble when removed from the mother liquor. Why?
A: You are experiencing Lattice Desolvation .
Many Cu(II) i-butyrate solvates are "pseudopolymorphs" where the solvent is integral to the lattice structure.
Diagnosis: If
is a volatile solvent (Methanol, Ethanol, Acetone) and is only weakly coordinated, it evaporates upon isolation, causing the crystal lattice to collapse.[1]
Resolution:
Solvent Exchange: Exchange the volatile mother liquor with a non-volatile, non-coordinating solvent (e.g., Paratone oil, Hexane) immediately upon harvesting for X-ray analysis.[1]
Stronger Ligands: Co-crystallize with a less volatile ligand (e.g., Pyrazine, 4,4'-Bipyridine) to form a stable polymeric network or stable adduct that resists desolvation.[1]
Fast growth along the Cu-Cu axis; High supersaturation.
Switch to Bulky/Viscous Solvents: Use DMSO or DMF to slow diffusion and block axial stacking. Alternatively, use a solvent mixture (e.g., EtOH/Toluene).[1]
Antisolvent Addition: Add non-polar antisolvent (Pentane, Cyclohexane) to force precipitation of the neutral dimer.
Q: How do I synthesize the stable anhydrous form vs. the solvate?
A:
Solvate (Adduct): Recrystallize from donor solvents (MeOH, EtOH, THF).[1] The product will be
.
Anhydrous: Recrystallize from non-coordinating solvents (e.g., hot Toluene or Benzene).[1] Note: Anhydrous Cu(II) carboxylates may form polymeric chains to satisfy the axial coordination sites, often leading to lower solubility and different magnetic properties [2].
Module 3: Visualization of the Crystallization Workflow
The following diagram illustrates the critical decision points in the crystallization pathway of Copper(II) isobutyrate.
Caption: Workflow depicting how solvent steric bulk and coordination ability dictate the final crystal morphology of Copper(II) isobutyrate paddlewheels.
Module 4: Validated Experimental Protocols
Protocol A: Synthesis of Copper(II) Isobutyrate Adducts [3]
Use this for initial material generation.
Reagents: Copper(II) Carbonate (
), Isobutyric acid (excess).
Reaction:
Suspend 5.0 g of Copper(II) Carbonate in 20 mL of water.[1]
Protocol B: Vapor Diffusion for Quality Single Crystals
Use this if direct evaporation yields twins or aggregates.
Inner Vial: Dissolve 100 mg of Cu(II) isobutyrate in 2 mL of the Donor Solvent (e.g., Methanol, DMSO).
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Antisolvent (e.g., Diethyl Ether or Hexane).
Process: Seal the outer jar tightly. The antisolvent vapors will slowly diffuse into the donor solvent, lowering solubility gradually.
Timeline: Crystals typically appear within 24-72 hours. This method minimizes nucleation sites, favoring larger, single crystals.[1]
References
Godlewska, S., Baranowska, K., & Dołega, A. (2008).[1] Crystal Structure of Copper(II) Isobutyrate with 2-Ethylimidazole Co-Ligand. Institute of Low Temperature and Structure Research. Link
Nugent, P. S., et al. (2010).[1] Porous Copper(II) Carboxylate Materials. Chemical Communications. Link[1]
Judd, G. (1975).[1][3] Copper(II) isobutyrate preparation. The Journal of Physical Chemistry. Link
Hathaway, B. J. (1987).[1] Structural variations in copper(II) carboxylate chemistry. Comprehensive Coordination Chemistry. Link
Comparative Analysis of Copper(II) Carboxylate Solubility: A Guide for Application Scientists
Executive Summary This guide provides a technical comparative analysis of the solubility profiles of Copper(II) carboxylates, ranging from hydrophilic short-chain variants (Acetate) to hydrophobic long-chain fatty acid s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of the solubility profiles of Copper(II) carboxylates, ranging from hydrophilic short-chain variants (Acetate) to hydrophobic long-chain fatty acid salts (Stearate). Written for researchers in catalysis and metallodrug development, this document moves beyond simple solubility tables to explain the why—the thermodynamic and structural drivers governing dissolution. We examine the critical role of the solvent's donor number (DN) in shifting the dimer-monomer equilibrium and provide a validated experimental protocol for accurate solubility determination.
Structural & Mechanistic Context
To understand solubility, one must first understand the solute's solid-state structure. Most Copper(II) carboxylates adopt the classic Chinese Lantern (paddle-wheel) structure, where two copper atoms are bridged by four carboxylate ligands (
).
The Solvation Mechanism
Dissolution is not merely the separation of ions; it is a competition between the lattice energy of the paddle-wheel stack and the solvation energy provided by the solvent.
Axial Coordination: Solvents with available lone pairs (Lewis bases) coordinate to the axial positions of the copper atoms.
Dimer Integrity:
Non-coordinating solvents (e.g., Toluene): The dimer remains intact. Solubility relies purely on van der Waals interactions between the solvent and the carboxylate "tails."
Strongly coordinating solvents (e.g., Pyridine, DMSO): These can disrupt the Cu-Cu interaction, potentially cleaving the dimer into mononuclear species
, often accompanied by a color change from blue-green to bright blue or green.
Visualization: Dissolution & Equilibrium Pathway
The following diagram illustrates the structural evolution of Copper(II) carboxylates during the dissolution process.
Figure 1: The dissolution pathway of Copper(II) carboxylates. Note the equilibrium between the binuclear (dimer) and mononuclear forms, which is heavily influenced by solvent donor strength.
Comparative Solubility Analysis
The solubility profile is dictated by the "Tail vs. Head" competition. The polar Cu-carboxylate "head" favors polar solvents, while the aliphatic "tail" favors non-polar solvents.
Data Summary: Solubility by Solvent Class
Values are approximate and based on standard ambient conditions (20-25°C). "Insol."[1] indicates < 0.1 g/L.
Compound
Ligand Chain
Water (Polar/Protic)
Ethanol (Polar/Protic)
Toluene (Non-polar)
DMSO (Polar/Aprotic)
Cu(II) Acetate
C2 (Short)
Soluble (~72 g/L)
Soluble (~71 g/L)
Insoluble
Soluble (Green)
Cu(II) Benzoate
Aromatic
Low (~1.5 g/L)
Soluble
Low/Slight
Soluble
Cu(II) Stearate
C18 (Long)
Insoluble
Insoluble
Soluble (Hot)
Low/Slight
Detailed Comparative Insights
1. Short-Chain Carboxylates (Acetate, Propionate)
Behavior: Dominated by the polar "head." The small hydrophobic methyl group in acetate is insufficient to drive solubility in non-polar media.
Best Solvents: Water, Methanol, Ethanol.
Scientist's Note: In water, Cu(II) acetate can undergo hydrolysis over time, leading to a basic precipitate. Acidifying the solution slightly with acetic acid stabilizes the species.
2. Aromatic Carboxylates (Benzoate)
Behavior: The phenyl ring adds significant bulk and hydrophobicity compared to acetate, drastically reducing water solubility. However, the
-stacking potential allows for solubility in aromatic-compatible polar solvents.
Best Solvents: DMF, DMSO, Ethanol (moderate).
Performance: Often used in pyrotechnics; solubility is "tunable" via temperature.
3. Long-Chain Fatty Acids (Stearate, Oleate)
Behavior: Dominated by the aliphatic "tail." The central copper core is effectively shielded by the long hydrocarbon chains.
Best Solvents: Hot Benzene, Toluene, Chloroform, Pyridine.
Scientist's Note: These compounds often exhibit "Krafft point" behavior—they remain insoluble solids until a specific temperature is reached, after which solubility increases dramatically as the chains melt/disorder.[2]
Validated Experimental Protocol
For drug development or catalysis, "visual" solubility is insufficient. You need quantitative data. The following protocol combines the Saturation Shake-Flask Method with UV-Vis Spectroscopy .
Why this method?
Gravimetric analysis is prone to errors from solvated solvent molecules remaining in the crystal lattice upon drying.
UV-Vis allows for rapid quantification of the dissolved copper species, provided you construct a calibration curve in the exact solvent system to account for solvatochromic shifts (Band I transition ~700 nm).
Workflow Diagram
Figure 2: Step-by-step workflow for quantitative solubility determination.
Step-by-Step Methodology
Preparation: Add excess Copper(II) carboxylate solid to 10 mL of the target solvent in a crimp-sealed vial.
Tip: For Cu(II) Acetate in water, add 1% acetic acid to prevent hydrolysis turbidity.
Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 25°C @ 200 rpm) for 24–48 hours.
Check: Ensure solid is still present after 24 hours. If not, add more solid.
Filtration: Draw the supernatant through a 0.45 µm syringe filter.
Material Selection: Use PTFE filters for organic solvents and Nylon/PES for aqueous solutions. Do not use cellulose for copper solutions as adsorption can occur.
Quantification (UV-Vis Option):
Prepare a calibration curve using a standard of known concentration in the same solvent.
Measure absorbance at
(typically 650–720 nm for the d-d transition).
Note: If the solvent is strongly coordinating (e.g., Pyridine), the peak will shift and intensify due to the monomer formation.
Quantification (Absolute Option):
For precise stoichiometry, digest the filtrate with
and analyze via ICP-OES or Iodometric Titration (reaction with excess KI, titrate liberated iodine with Thiosulfate).
Applications & Implications
Drug Delivery (Metallodrugs)
Copper complexes are being investigated for anticancer properties.
Challenge: High lipophilicity (Stearate) aids cell membrane permeation but hampers blood transport.
Solution: Use medium-chain carboxylates or encapsulate long-chain variants in liposomes.
Catalysis[3]
Organic Synthesis: Cu(II) Acetate is a standard oxidant/catalyst (e.g., Chan-Lam coupling).
Solvent Choice: The choice of solvent dictates the active species. Using acetonitrile may generate a monomeric active species, while toluene preserves the dimeric catalyst.
References
Solubility of Things. Copper(II) acetate - Solubility and Properties.[3] Retrieved from
Neutronco. Copper (II) acetate: Properties and Applications. Retrieved from
ChemicalBook. Cupric Stearate: Chemical Properties and Solubility. Retrieved from
BioFuran Materials. Copper Benzoate Product Data. Retrieved from
Skylighter. Copper Compound Solubility Chart. Retrieved from
National Institutes of Health (PubMed). Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids. Retrieved from
Comparative cost-analysis of using Copper(II) i-butyrate as a catalyst precursor
An In-Depth Comparative Analysis of Copper(II) i-Butyrate as a Catalyst Precursor for Researchers and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Analysis of Copper(II) i-Butyrate as a Catalyst Precursor for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the choice of catalyst is a pivotal decision that influences not only the reaction's success but also its economic and environmental viability. Copper-based catalysts have emerged as a powerful and attractive alternative to their precious metal counterparts like palladium, offering a compelling combination of lower cost, reduced toxicity, and unique catalytic activities.[1][2][3] However, the journey to an active catalytic species begins with the selection of a suitable precursor. This guide provides a comprehensive cost and performance analysis of Copper(II) i-butyrate, placing it in context with other commonly employed copper precursors to empower researchers in making informed, evidence-based decisions.
The Critical Role of the Precursor: Beyond the Copper Center
The term "catalyst precursor" refers to a stable, often commercially available metal compound that is converted into the active catalytic species under reaction conditions. The choice of precursor is far from trivial. The anionic ligands—be it isobutyrate, acetate, or a halide—can significantly impact:
Solubility and Stability: Affecting the catalyst's homogeneity and lifespan in the reaction medium.
Activation Profile: Influencing the ease with which the active Cu(I) or other catalytic species is generated.
Reaction Kinetics: The counter-ion can act as a ligand or a base, directly participating in the catalytic cycle and influencing the turnover-limiting step.[4]
Product Purity: The choice of a halide precursor, for instance, may introduce residual halides into the final product, a critical consideration in pharmaceutical synthesis.
This analysis will dissect these factors, with a focus on providing a clear, comparative framework.
A Head-to-Head Cost Analysis of Common Copper Precursors
While performance is paramount, cost is an undeniable driver in catalyst selection, especially for process development and scale-up operations. The following table provides a snapshot of the market costs for Copper(II) i-butyrate and several common alternatives. Prices are sourced from various chemical suppliers and are subject to change based on purity, quantity, and market fluctuations. The "Price per Mole" metric offers the most equitable basis for comparison.
From a purely financial standpoint, Copper(II) i-butyrate is a premium precursor compared to simpler salts like chlorides and acetates. Its significantly higher cost per mole necessitates a clear performance advantage to justify its use. This initial cost disadvantage must be weighed against potential downstream benefits, such as higher yields, milder reaction conditions, or the ability to avoid more expensive or complex ligands, which could ultimately lead to a lower overall process cost.
Requires synthesis of a specialized, highly effective ligand. The high TON suggests a very stable catalyst, ideal for large-scale synthesis.
CuI / Ligand
Aryl Iodide + Amine
Good to Excellent
~100 - 1000
A very common and reliable system for C-N and C-O couplings.[11] Performance is highly dependent on the choice of ligand.
Cu(OAc)₂ / Ligand
Arylboronic Acid + Amine/Phenol
Good to Excellent
~100 - 500
Widely used in Chan-Lam couplings.[11] The acetate can play a dual role as a ligand and base.[4]
In-situ from Cu(II) i-butyrate
C-H Functionalization
Good to Excellent
Variable
Often used in reactions where the carboxylate ligand can facilitate C-H activation or act as a proton shuttle.
Expert Insights on Performance:
The data reveals that achieving high turnover numbers—a measure of catalyst longevity and efficiency—often relies on the combination of a copper source and a carefully designed organic ligand.[8][9] While Copper(II) i-butyrate is not typically cited in the context of record-breaking TONs for standard cross-couplings, its value may lie in specific applications. The bulky isobutyrate ligands can confer unique solubility in organic solvents and may play a beneficial role in the catalytic cycle for certain reaction classes, such as C-H functionalization, where the carboxylate can act as a proton shuttle.[12] The choice of a carboxylate precursor like acetate or i-butyrate over a halide can be advantageous in preventing the formation of halogenated byproducts and avoiding corrosion of steel reactors on a large scale.
Experimental Protocol: A Practical Workflow
To contextualize the data, we provide a representative, detailed protocol for a copper-catalyzed C-O cross-coupling reaction. This self-validating procedure is based on well-established methodologies and highlights the critical steps and considerations for researchers.
Objective: Synthesis of 4-phenoxytoluene via Ullmann Condensation.
Materials:
Copper(I) Iodide (CuI) (Precursor)
4-iodotoluene
Phenol
Potassium Carbonate (K₂CO₃) (Base)
L-Proline (Ligand)
Dimethyl Sulfoxide (DMSO) (Solvent)
Step-by-Step Protocol:
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).
Causality: Flame-drying removes adsorbed water, which can poison the catalyst and interfere with the base. Using a Schlenk flask allows the reaction to be run under an inert atmosphere, preventing oxidation of the active Cu(I) species.
Causality: L-Proline is an inexpensive and effective ligand that coordinates to the copper center, increasing its solubility and catalytic activity. K₂CO₃ is the base required to deprotonate the phenol, forming the active nucleophile. A slight excess of the phenol is used to ensure complete consumption of the limiting electrophile.
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon or Nitrogen gas three times.
Causality: This crucial step ensures the reaction environment is free of oxygen, which can lead to oxidative side reactions and catalyst deactivation.
Solvent Addition: Add 5 mL of dry DMSO via syringe.
Causality: DMSO is a polar aprotic solvent that is effective at dissolving the ionic intermediates and reagents, facilitating the reaction.
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12-24 hours.
Causality: Heating provides the necessary activation energy for the reaction. Stirring ensures efficient mixing and mass transfer.
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-phenoxytoluene.
Visualizing the Process: Diagrams and Decision Frameworks
Visual aids are indispensable for comprehending complex workflows and decision-making processes.
Experimental Workflow Diagram:
Caption: Experimental workflow for a typical copper-catalyzed cross-coupling reaction.
Catalyst Selection Framework:
This flowchart provides a logical path for selecting an appropriate copper precursor based on project priorities.
Caption: Decision framework for selecting a copper catalyst precursor.
Conclusion
The comparative analysis reveals that Copper(II) i-butyrate is a specialized, high-cost precursor whose utility is not as a general-purpose replacement for cheaper salts like Copper(II) acetate or Copper(I) iodide. Its higher price point demands a specific performance advantage to be economically viable. This advantage is most likely to be found not in standard cross-coupling reactions, where well-optimized ligand systems with cheaper copper sources deliver exceptional results, but in niche applications.
Researchers should consider Copper(II) i-butyrate when:
Enhanced solubility in specific organic media is required.
The reaction mechanism may benefit from a bulky carboxylate ligand acting as an internal base or proton shuttle, such as in certain C-H functionalization reactions.
A halide-free system is an absolute requirement and standard acetate precursors are not providing the desired performance.
Ultimately, the optimal choice of a copper precursor is context-dependent. By balancing the upfront cost analysis with a nuanced understanding of performance metrics and the specific demands of the chemical transformation, researchers can unlock the full potential of cost-effective copper catalysis in their discovery and development programs.
References
Technology Networks. (2025). A Cost-Effective Indole Reaction Could Accelerate Drug Development. Technology Networks. [Link]
Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C-O Coupling Reactions with High Turnover Numbers. Angewandte Chemie International Edition, 60(15), 8203-8211. [Link]
Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Phys.org. [Link]
Wang, L., et al. (2018). Comparative study of silica-supported copper catalysts prepared by different methods: formation and transition of copper phyllosilicate. Catalysis Science & Technology. [Link]
Rahnama, P., & Gharagozlou, M. (2013). Comparative study of copper precursors for synthesis of CuO nanoparticles by ultrasonic-assisted thermal decomposition method. Journal of the Indian Chemical Society, 90(3), 271-277. [Link]
Coxworth, B. (2023). Cheap drugs may be within reach thanks to copper chemistry discovery. New Atlas. [Link]
Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. eScholarship, University of California. [Link]
Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper‐Catalyzed C−O Coupling Reactions with High Turnover Numbers. ResearchGate. [Link]
UCLA. (2023). Chemists use oxygen, copper 'scissors' to make cheaper drug treatments possible. ScienceDaily. [Link]
ResearchGate. XPS analysis of the copper catalysts and precursors. [Link]
MDPI. (2022). Preparation of Copper-Based Catalysts for Obtaining Methanol by the Chemical Impregnation Method. [Link]
ResearchGate. (2016). Dual Role of Acetate in Copper(II) Acetate Catalyzed Dehydrogenation of Chelating Aromatic Secondary Amines. [Link]
National Center for Biotechnology Information. (2017). Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water. [Link]
ResearchGate. (2011). Homogeneous and supported copper(II) acetate as catalyst for CO coupling reactions. [Link]
National Center for Biotechnology Information. (2014). Enhanced Catalytic Activity of a Copper(II) Metal–Organic Framework Constructed via Semireversible Single-Crystal-to-Single-Crystal Dehydration. [Link]
MDPI. (2023). Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. [Link]
ResearchGate. (2023). Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. [Link]
Taylor & Francis. Copper acetate – Knowledge and References. [Link]
ResearchGate. (2021). Unexpected High Selectivity for Acetate Formation from CO 2 Reduction with Copper Based 2D Hybrid Catalysts at Ultralow Potentials. [Link]